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Compound of Interest

Compound Name: 1D228

Cat. No.: B15601252

In the landscape of targeted cancer therapies, both 1D228 and larotrectinib have emerged as
significant kinase inhibitors. While larotrectinib is a well-established, FDA-approved drug
specifically targeting Tropomyosin Receptor Kinase (TRK) fusions, 1D228 is a novel inhibitor
that demonstrates a dual-targeting mechanism against both c-Met and TRK. This guide
provides a comprehensive, data-driven comparison of these two compounds to inform
researchers, scientists, and drug development professionals.

Mechanism of Action and Target Profile

Larotrectinib is a first-in-class, highly selective inhibitor of the TRK family of proteins: TrkA,
TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1]
Chromosomal rearrangements can lead to gene fusions resulting in constitutively active TRK
fusion proteins that act as oncogenic drivers.[1][2] Larotrectinib functions as an ATP-
competitive inhibitor, binding to the ATP-binding pocket of the TRK kinase domain and blocking
downstream signaling pathways like MAPK and PI3K/AKT, thereby inducing apoptosis in tumor
cells dependent on these fusion proteins.[1]

In contrast, 1D228 is a novel tyrosine kinase inhibitor that targets both c-Met and TRK.[3][4]
This dual-targeting capability suggests a broader mechanism of action, potentially addressing
tumors where both signaling pathways are active or where crosstalk between them promotes
tumor progression.[3][4] Preclinical studies have shown that 1D228 can significantly inhibit the
phosphorylation of both TRKB and c-Met.[3]
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In Vitro Performance

Parameter

1D228

Larotrectinib

Target Kinases

c-Met, TRKA, TRKB, TRKC

TRKA, TRKB, TRKC

IC50 (TRKA) 111.5 nM[3] 5-11 nmol/L[5]
IC50 (TRKB) 23.68 nM[3] 5-11 nmol/L[5]
IC50 (TRKC) 25.48 nM[3] 5-11 nmol/L[5]

Cellular Effects

Induces GO/GL1 cell cycle
arrest, inhibits cancer cell

proliferation and migration.[3]

[6]

Induces G1 cell-cycle arrest

and cellular apoptosis.[5]

In Vivo Performance

A key preclinical study compared the efficacy of 1D228 monotherapy against a combination of

larotrectinib and tepotinib (a c-Met inhibitor) in a MKN45 xenograft tumor model. The results

indicated that 1D228 monotherapy exhibited stronger antitumor activity and lower toxicity than

the combination treatment.[3][4]

Parameter

1D228

Larotrectinib + Tepotinib
Combination

Tumor Growth Inhibition (TGI)

in Gastric Tumor Model

94.8% (at 8 mg/kg/d)[6]

Not directly reported, but
1D228 showed more
significant inhibition than the

combination.[3]

Tumor Growth Inhibition (TGI)

in Liver Tumor Model

93.4% (at 4 mg/kg/d)[6]

Not applicable

Toxicity

Lower toxicity observed.[3][4]

A slight decrease in body
weight was noted in the

combination group.[3]

Signaling Pathway Inhibition
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The constitutive activation of TRK fusion proteins triggers several downstream signaling
pathways crucial for cancer cell proliferation and survival. Larotrectinib effectively abrogates
these pathways.[1] Similarly, 1D228 has been shown to block downstream signaling of both
TRK and c-Met.[6]
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Figure 1: Comparative Signaling Pathway Inhibition.

Experimental Protocols
HTRF Kinase Assay (for 1D228)

To determine the inhibitory activity of 1D228 on various kinases, a Homogeneous Time
Resolved Fluorescence (HTRF) kinase assay was utilized. The assay was performed at a
concentration of 500 nM for the initial screening against 77 tyrosine kinases. The IC50 values
for TRKA, TRKB, and TRKC were subsequently determined from dose-response curves.[3]
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Figure 2: HTRF Kinase Assay Workflow.

In Vivo Xenograft Model (for 1D228)

The in vivo efficacy of 1D228 was evaluated using a xenograft model with MKN45 gastric
cancer cells. Nude mice with established tumors were treated with 1D228, and tumor growth
was monitored. The study also included a comparison with a combination of tepotinib and
larotrectinib. Tumor growth inhibition (TGI) was calculated to assess the antitumor effect.[3]

Clinical Perspective
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Larotrectinib has received accelerated approval from the FDA for the treatment of adult and
pediatric patients with solid tumors that have a neurotrophic receptor tyrosine kinase (NTRK)
gene fusion.[7] Its efficacy and safety have been demonstrated in multiple clinical trials.[8][9]
The most common adverse reactions include fatigue, nausea, dizziness, vomiting, and
increased liver enzymes.[7]

As 1D228 is a novel compound, clinical data is not yet available. The preclinical results,
particularly its potent dual-targeting activity and favorable toxicity profile in animal models,
suggest that it is a promising candidate for further development and may offer a new treatment
strategy for cancers with c-Met or NTRK abnormalities, or both.[3][4]

Conclusion

Larotrectinib is a highly effective and clinically validated targeted therapy for NTRK fusion-
positive cancers. 1D228 represents a next-generation inhibitor with a broader target profile,
encompassing both c-Met and TRK. The preclinical data for 1D228 is compelling,
demonstrating superior efficacy and lower toxicity in a head-to-head comparison with a
combination therapy that includes larotrectinib. Further clinical investigation is warranted to
establish the therapeutic potential of 1D228 in human patients. Researchers and clinicians
should consider the specific genetic makeup of tumors when evaluating the potential
application of these inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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